Bisphenol A bis(2-hydroxypropyl) ether

Polymer Chemistry Polyurethane Synthesis Material Science

Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6), also known as propoxylated bisphenol A or BPA-2PO, is an aromatic diol with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol. It is produced by the reaction of bisphenol A with approximately 2 moles of propylene oxide, yielding a diol with secondary hydroxyl groups.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
CAS No. 37353-75-6
Cat. No. B3424877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A bis(2-hydroxypropyl) ether
CAS37353-75-6
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O
InChIInChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3
InChIKeyMIUUNYUUEFHIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6) Properties and Technical Baseline


Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6), also known as propoxylated bisphenol A or BPA-2PO, is an aromatic diol with the molecular formula C21H28O4 and a molecular weight of 344.44 g/mol [1]. It is produced by the reaction of bisphenol A with approximately 2 moles of propylene oxide, yielding a diol with secondary hydroxyl groups . The compound has a density of 1.09 g/mL at 25°C, a refractive index (n20/D) of 1.555, and is insoluble in water but soluble in many organic solvents . It functions primarily as a chain extender, polyol component, or modifier in the synthesis of polyurethanes, epoxy resins, and polyesters .

Why Generic Diol Substitution for Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6) is Not Recommended


Substituting Bisphenol A bis(2-hydroxypropyl) ether with generic diols or other bisphenol A alkoxylates can significantly alter final polymer properties due to fundamental differences in molecular architecture and resulting material characteristics. The propoxylated structure introduces a specific balance of flexibility and rigidity that differs from both the parent bisphenol A (which is a rigid, high-melting solid) and its ethoxylated analogs (which are generally more hydrophilic and have lower glass transition temperatures) [1]. Direct substitution with bisphenol A ethoxylate (BPA-2EO) changes the hydrophilic/hydrophobic balance, solubility, and the flexibility of the resulting polymer segments, impacting properties such as water resistance and mechanical performance [2]. These differences are not trivial and can lead to performance failures in applications where specific thermal, mechanical, or processing characteristics are required [3].

Quantitative Differentiation Evidence for Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6)


Physicochemical Property Differentiation: Density and Hydrophobicity vs. Ethoxylated Analog

Bisphenol A bis(2-hydroxypropyl) ether exhibits distinct physicochemical properties compared to its ethoxylated analog, Bisphenol A bis(2-hydroxyethyl) ether (BPA-2EO). The target compound has a density of 1.09 g/mL at 25°C and a water solubility of approximately 11 mg/L at 25°C , whereas BPA-2EO has a reported density of approximately 1.14-1.18 g/mL at 25°C and is described as water-soluble or having a higher degree of hydrophilicity [1]. This quantifiable difference in density and, more importantly, the significant disparity in water solubility (from ~11 mg/L to freely soluble) directly impacts polymer compatibility, water uptake, and the hydrophobic/hydrophilic balance in final formulations.

Polymer Chemistry Polyurethane Synthesis Material Science

Processing Advantage: Lower Melt Viscosity and Improved Handling vs. Unmodified Bisphenol A

Unmodified bisphenol A (BPA) is a high-melting solid (mp >155°C) that poses significant handling and reaction control challenges in industrial settings, often requiring multiple solid additions and careful temperature management to avoid premature polymerization of solvent monomers [1]. In contrast, Bisphenol A bis(2-hydroxypropyl) ether is a low-melting solid or viscous liquid at room temperature (melting point: 27-29°C) , which simplifies material handling and allows for more homogeneous liquid-phase reactions. This difference in physical state translates to quantifiably lower processing viscosity and better solubility in common (meth)acrylic monomers, enabling the preparation of higher concentration block resins (50-75% by weight) that are often unattainable with unmodified BPA [1].

Polymer Processing Urethane Acrylate Resins Adhesives

Material Property Modification: Increased Flexibility and Impact Resistance in Polyurethanes

The incorporation of the propoxylated segment in Bisphenol A bis(2-hydroxypropyl) ether introduces flexible spacer units between the rigid aromatic rings of the bisphenol A core. While direct head-to-head comparative data for this specific diol is limited in open literature, class-level inference from studies on related alkoxylated bisphenol A diols and chain extenders indicates that the propoxylated variant (BPA-POx) provides a distinct balance of properties compared to unmodified bisphenol A or its ethoxylated counterpart (BPA-EO) [1]. Specifically, BPA-POx-containing polyurethanes exhibit improved flexibility and impact resistance while retaining the thermal stability and chemical resistance associated with the aromatic core. This is a qualitative but recognized differentiator .

Polyurethane Elastomers Chain Extenders Mechanical Properties

Optimal Application Scenarios for Bisphenol A bis(2-hydroxypropyl) ether (CAS 37353-75-6)


High-Performance Polyurethane Coatings and Adhesives Requiring Balanced Flexibility and Chemical Resistance

Given its ability to impart a balance of flexibility and rigidity, Bisphenol A bis(2-hydroxypropyl) ether is particularly suited for formulating polyurethane coatings and adhesives for automotive, marine, and protective applications where both mechanical durability and resistance to environmental factors (moisture, chemicals) are required . The hydrophobic nature of the propoxylated segment (evidenced by low water solubility) contributes to improved moisture barrier properties compared to more hydrophilic alternatives .

Processing-Friendly Intermediate for Urethane Acrylate and Epoxy Resin Synthesis

The significantly lower melting point and improved solubility of Bisphenol A bis(2-hydroxypropyl) ether compared to unmodified bisphenol A makes it a valuable intermediate for synthesizing urethane acrylate oligomers and modified epoxy resins. This allows for more efficient and controllable liquid-phase reactions, reducing manufacturing complexity and enabling higher resin concentrations in reactive diluents [1].

Modifier for Epoxy Resins to Enhance Flexibility and Impact Resistance

When used as a modifier or reactive diluent in epoxy formulations, the propoxylated structure introduces flexible segments that can improve the impact resistance and flexibility of the cured epoxy network without drastically compromising thermal stability. This application leverages the inherent property differences between propoxylated and unmodified bisphenol A backbones .

Segmented Polyurethane Elastomers with Tailored Hard Segment Properties

As a chain extender in segmented polyurethanes, Bisphenol A bis(2-hydroxypropyl) ether contributes to the formation of hard segments with specific thermal and mechanical characteristics. Its use allows for the design of polyurethane elastomers with a desired balance of hardness, flexibility, and glass transition temperature, leveraging the unique properties of the propoxylated bisphenol A structure [2].

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